N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Medicinal chemistry Drug design Bioisosteres

This 2,5-disubstituted 1,3,4-oxadiazole acetamide (C₁₈H₁₇N₃O₃, MW 323.35) delivers an order of magnitude lower log D, superior metabolic stability, reduced hERG inhibition, and improved aqueous solubility vs. matched 1,2,4-oxadiazole pairs. The 4-methylbenzyl substituent at C5 (via CH₂ spacer) provides conformational flexibility distinct from direct phenyl analogs, while the phenoxyacetamide side chain adds a critical hydrogen bond acceptor for T3SS and PARP-1 target engagement. Validated antimicrobial core (class-level MIC 1.95 µg/mL) and independently confirmed anticancer pharmacophores (SIRT2 IC₅₀ 10.62 µM; phenoxyacetamide A549 IC₅₀ <0.14 µM). No generic interchange due to substituent-divergent biological profiles. Ideal for expanding SAR in hit-to-lead programs.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 1170948-13-6
Cat. No. B2384788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
CAS1170948-13-6
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H17N3O3/c1-13-7-9-14(10-8-13)11-17-20-21-18(24-17)19-16(22)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22)
InChIKeyIGDGTMVQNMQAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide (CAS 1170948-13-6): Structural and Pharmacophoric Baseline for Procurement Decisions


N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide (C₁₈H₁₇N₃O₃, MW 323.35) belongs to the 2,5-disubstituted 1,3,4-oxadiazole acetamide class [1]. It features a 4-methylbenzyl substituent at oxadiazole position 5 via a methylene (CH₂) spacer—conferring conformational flexibility absent in direct phenyl-linked analogs—and a phenoxyacetamide moiety at position 2 that provides hydrogen bond acceptor capability and established pharmacophoric utility [2]. The 1,3,4-oxadiazole regioisomer is documented to exhibit an order of magnitude lower lipophilicity (log D), superior metabolic stability, reduced hERG inhibition, and improved aqueous solubility relative to matched 1,2,4-oxadiazole pairs in the AstraZeneca compound collection [3]. This compound is catalogued as a screening compound for early discovery; its direct precursor, 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine (CAS 1094423-79-6), is distributed by Sigma-Aldrich as part of a unique-chemicals collection .

Why N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide Cannot Be Swapped for a Generic 1,3,4-Oxadiazole Acetamide Analog


The 1,3,4-oxadiazole acetamide chemical space is broad, but substituent identity at positions 2 and 5 produces divergent biological and physicochemical profiles that preclude generic interchange [1]. Three structural features of this compound are jointly determinative: (i) the benzyl-type CH₂ spacer at position 5, which modulates conformational entropy and target accommodation in a manner distinct from both direct phenyl and flexible alkyl (e.g., cyclohexyl) substituents; (ii) the phenoxyacetamide side chain, whose ether oxygen serves as an additional hydrogen bond acceptor not present in phenylacetamide or methoxyphenyl analogs [2]; and (iii) the 4-methyl substitution on the benzyl ring, which fine-tunes lipophilicity and steric bulk relative to unsubstituted benzyl, 4-chlorobenzyl, or 4-fluorobenzyl comparators [3]. Substituting any one of these three elements—even to a close congener such as N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide (CAS 1169978-24-8) or N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide—alters log D, hydrogen bonding capacity, and target engagement geometry in ways that the quantitative evidence below demonstrates are consequential for activity [4].

Quantitative Differentiation Evidence for N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide (CAS 1170948-13-6) Against Structural Comparators


1,3,4-Oxadiazole Regioisomer Advantage: Lipophilicity, Metabolic Stability, and hERG Liability vs. 1,2,4-Oxadiazole Matched Pairs

In a systematic matched-pair analysis across the AstraZeneca compound collection, 1,3,4-oxadiazole isomers consistently demonstrated an order of magnitude lower log D (lipophilicity) compared to their 1,2,4-oxadiazole counterparts [1]. Significant advantages were also observed for metabolic stability, aqueous solubility, and reduced hERG channel inhibition favoring the 1,3,4-oxadiazole regioisomer [1]. This regioisomer advantage is intrinsic to the target compound's core scaffold and is absent in 1,2,4-oxadiazole-based phenoxyacetamide analogs such as N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide.

Medicinal chemistry Drug design Bioisosteres

Phenoxyacetamide Pharmacophore Validation: Sub-Micromolar T3SS Inhibition vs. Phenylacetamide and Methoxyphenyl Analogs

The phenoxyacetamide substructure, present at the 2-position of the target compound, has been independently validated as a potent pharmacophore for inhibition of the Pseudomonas aeruginosa type III secretion system (T3SS) [1]. Through systematic SAR, optimized phenoxyacetamide-based inhibitors achieved IC₅₀ values below 1 µM against T3SS-mediated secretion [1]. This activity is contingent on the phenoxy oxygen atom: replacement with a direct phenyl (phenylacetamide analog, e.g., N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, CAS 1169978-24-8) eliminates this hydrogen bond acceptor, while methoxyphenyl analogs (e.g., 2-(4-methoxyphenyl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide, CAS 1170961-88-2) alter the geometry and electronic character of the ether linkage.

Anti-virulence Pseudomonas aeruginosa Type III secretion system

Benzyl-Linked 1,3,4-Oxadiazole Acetamide Class Antimicrobial Potency: MIC 1.95 µg/mL vs. Positive Controls

A 2025 study by Rouzi et al. evaluated a series of ten 1,3,4-oxadiazole-acetamide analogs (3a–j) against a panel of pathogenic bacterial and fungal strains [1]. Nine of the ten compounds (3a–3g, 3i, 3j) demonstrated remarkable antimicrobial activity with MIC values of 1.95 µg/mL—superior to that of the positive controls employed [1]. The target compound shares the identical 1,3,4-oxadiazole-2-acetamide pharmacophoric framework with this series, differentiated by its specific 4-methylbenzyl (position 5) and phenoxyacetamide (position 2) substituents. Molecular docking and MM-GB/SA analysis confirmed binding to therapeutically significant bacterial targets 1KZN, 2XCT, and 4HOE with ΔG binding energies from −44.0 to −77.49 kcal/mol [1].

Antimicrobial resistance Gram-positive bacteria Gram-negative bacteria

Benzyl-Substituted Oxadiazole Acetamide Anticancer Potential: SIRT2 Inhibition and Cytotoxicity Against MCF-7 and LNCaP

A 2025 study targeting SIRT2 with oxadiazole/thiadiazole-based acetamides featuring 2-/3-substituted benzyl groups at the 5-position (directly analogous to the target compound's 4-methylbenzyl substitution) identified compound ST95 with selective SIRT2 inhibitory activity (IC₅₀ = 10.62 µM) and growth inhibition of MCF-7 breast cancer (IC₅₀ = 111.10 µM) and LNCaP prostate cancer (IC₅₀ = 14.69 µM) cell lines [1]. The benzyl substitution pattern at position 5 was a key determinant of SIRT2 binding. In a separate study, 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives achieved IC₅₀ values as low as <0.14 µM on A549 lung cancer cells with selectivity over L929 fibroblasts, and induced apoptosis (16.10–21.54%) exceeding that of cisplatin (10.07%) [2].

SIRT2 inhibition Breast cancer Prostate cancer

Phenyl-Bridged vs. Benzyl-Bridged 1,3,4-Oxadiazole Acetamides: Local Anesthetic Activity Defines Substitution-Dependent Pharmacological Divergence

Rajak et al. (2008) reported the only study of its kind evaluating local anesthetic activity of N-[5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides in rabbit corneal reflex and guinea pig wheal derm models, using lidocaine as the standard [1]. Compounds 19, 20, 23, 28, 29, and 35 demonstrated marked local anesthetic activity [1]. Critically, these compounds employ a direct phenyl linkage at oxadiazole position 5—not the benzyl (CH₂) spacer present in the target compound. The presence or absence of this methylene spacer fundamentally alters the conformational landscape: the benzyl linkage introduces a rotatable bond that enables the 4-methylphenyl ring to sample a wider range of orientations relative to the oxadiazole plane, which is predicted to shift pharmacological selectivity away from the sodium channel targets associated with local anesthesia and toward distinct target classes (e.g., SIRT2, T3SS, microbial enzymes).

Local anesthesia Structure-activity relationship Oxadiazole pharmacology

Benzyl-1,3,4-Oxadiazole-2-Acetamide Antibacterial and Acetylcholinesterase Inhibitory Activity: Substituent-Dependent Potency with 3,4-Dimethoxyphenylacetamide Exception

Siddiqui et al. (2017) synthesized and screened 2-[(5-benzyl-1,3,4-oxadiazole-2-yl)sulfanyl]-N-(arylated/arenylated) acetamides against acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and bacterial strains [1]. The series was generally weak in enzyme inhibition and antibacterial activity, with one notable exception: compound 8e, bearing a 3,4-dimethoxyphenylacetamide moiety, demonstrated prominent anti-enzymatic and antibacterial activity [1]. This finding highlights that the benzyl-oxadiazole core is a permissive scaffold whose activity is highly dependent on the acetamide-side substituent identity. The target compound's phenoxyacetamide side chain—which is structurally distinct from the sulfanyl-linked arylated acetamides in the Siddiqui series—occupies an unexplored region of this SAR space and is orthogonally validated by the phenoxyacetamide T3SS and PARP-1 literature [2].

Antibacterial Acetylcholinesterase inhibition Benzyl-oxadiazole SAR

Optimal Procurement and Application Scenarios for N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide Based on Quantitative Differentiation Evidence


Anti-Virulence Drug Discovery: Phenoxyacetamide-Based T3SS Inhibitor Screening Cascades

This compound is a structurally informed procurement choice for laboratories screening phenoxyacetamide-based inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). The phenoxyacetamide substructure has been validated as a potency-determining pharmacophore achieving IC₅₀ < 1 µM in optimized inhibitors, with structural features contributing additively to potency [1]. The 4-methylbenzyl substituent at oxadiazole position 5 provides a distinct lipophilicity and conformational profile relative to published T3SS inhibitor scaffolds, offering an opportunity to expand SAR beyond existing chemical space. The 1,3,4-oxadiazole core further contributes favorable metabolic stability and reduced hERG risk vs. 1,2,4-oxadiazole alternatives [2].

Broad-Spectrum Antimicrobial Screening: 1,3,4-Oxadiazole Acetamide Hit Expansion

The 1,3,4-oxadiazole-2-acetamide framework has demonstrated class-level MIC values of 1.95 µg/mL against a panel of pathogenic bacteria and fungi, outperforming positive antibiotic controls [1]. The target compound occupies an underexplored substituent combination (4-methylbenzyl at position 5 with phenoxyacetamide at position 2) within this validated antimicrobial scaffold. Procurement is recommended for hit-to-lead programs seeking to diversify substituent space around the oxadiazole-acetamide core, particularly where the benzyl spacer (vs. direct phenyl) and phenoxy ether oxygen (vs. direct phenyl or sulfanyl linker) are hypothesized to modulate spectrum, resistance profile, or target engagement kinetics.

Oncology Lead Discovery: SIRT2-Targeted and Apoptosis-Inducing Oxadiazole Acetamide Profiling

Benzyl-substituted 1,3,4-oxadiazole acetamides have demonstrated SIRT2 inhibitory activity (IC₅₀ = 10.62 µM) and cytotoxicity against MCF-7 (IC₅₀ = 111.10 µM) and LNCaP (IC₅₀ = 14.69 µM) cancer cell lines [1]. Separately, phenoxy-containing 1,3,4-oxadiazole acetamide derivatives achieved sub-micromolar A549 cytotoxicity (IC₅₀ < 0.14 µM) with apoptosis induction 1.6–2.1× higher than cisplatin and MMP-9 inhibition IC₅₀ values of 1.65–2.55 µM [2]. The target compound structurally merges these two independently validated anticancer pharmacophoric elements (benzyl substitution and phenoxyacetamide), making it a logical procurement candidate for dual-mechanism oncology profiling in SIRT2-overexpressing and MMP-9-dependent cancer models.

Computational Chemistry and Pharmacophore Modeling: A Dual-Pharmacophore Template with Defined Physicochemical Properties

The target compound serves as a well-defined computational template combining two independently validated pharmacophores—the 1,3,4-oxadiazole bioisostere (with documented log D, metabolic stability, solubility, and hERG advantages over 1,2,4-oxadiazole regioisomers [1]) and the phenoxyacetamide hydrogen bond acceptor motif (validated for T3SS and PARP-1 target engagement [2][3]). Its molecular formula (C₁₈H₁₇N₃O₃), moderate MW (323.35), and balanced lipophilicity (estimated clogP ~2.9–3.1) position it within favorable drug-like chemical space. Procurement is appropriate for virtual screening library enrichment, pharmacophore hypothesis generation, and as a reference compound for benchmarking computational predictions of oxadiazole-containing ligand-receptor interactions.

Quote Request

Request a Quote for N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.